molecular formula C16H16BrNO2 B581745 Benzyl N-[1-(4-bromophenyl)ethyl]carbamate CAS No. 1400644-50-9

Benzyl N-[1-(4-bromophenyl)ethyl]carbamate

Cat. No.: B581745
CAS No.: 1400644-50-9
M. Wt: 334.213
InChI Key: BVJWRQFRIPSXMB-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is an organic compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol. It is characterized by the presence of a benzyl group, a bromophenyl group, and a carbamate functional group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Carbamoylation Reaction: One common method for synthesizing carbamates involves the reaction of an amine with a carbonyl compound.

    Industrial Production Methods: Industrially, carbamates can be synthesized using a variety of methods, including the reaction of amines with carbon dioxide or phosgene derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed:

    Oxidation: Corresponding benzoic acid derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry:

    Building Block: Benzyl N-[1-(4-bromophenyl)ethyl]carbamate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: This compound can be used in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

Industry:

    Chemical Synthesis: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in multi-step synthesis . The bromophenyl group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Ethyl-4-bromophenyl carbamate: Similar in structure but with an ethyl group instead of a benzyl group.

    Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.

Uniqueness:

    Benzyl N-[1-(4-bromophenyl)ethyl]carbamate: is unique due to the presence of both a benzyl group and a bromophenyl group, which provide specific reactivity and versatility in organic synthesis.

Properties

IUPAC Name

benzyl N-[1-(4-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12(14-7-9-15(17)10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJWRQFRIPSXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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